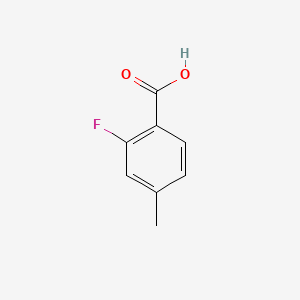

2-Fluoro-4-methylbenzoic acid

Vue d'ensemble

Description

2-Fluoro-4-methylbenzoic Acid is a chemical compound with the molecular formula C8H7FO2 . It is used as a reagent for preparing tubulin inhibitors for antitumor agents .

Synthesis Analysis

The synthesis of 2-Fluoro-4-methylbenzoic acid can be achieved from 3-Fluorotoluene and Acetyl chloride . The reaction solution is poured slowly into about 750 grams of 5% cold hydrochloric acid water, stirred and dissolved completely .Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-methylbenzoic acid can be found in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

2-Fluoro-4-methylbenzoic acid is a light yellow to dark yellow solid . It has a form of crystals or powder or crystalline powder . The Assay (Silylated GC) is ≥96.0% and the Assay (Aqueous acid-base Titration) is ≥96.0 to ≤104.0% .Applications De Recherche Scientifique

Synthesis of Fluorine-18 Labeled Compounds for PET Imaging

2-Fluoro-4-methylbenzoic acid has been used in the synthesis of fluorine-18 labeled compounds for positron emission tomography (PET) imaging. A study by Wang et al. (2014) detailed the synthesis of a new fluorine-18 labeled bexarotene analogue, indicating the potential of 2-Fluoro-4-methylbenzoic acid in developing PET imaging agents for retinoid X receptor visualization. This process highlights its utility in the creation of diagnostic tools in medical research (Wang, Davis, Gao, & Zheng, 2014).

Development of Novel Heterocyclic Compounds

The compound has been instrumental in the synthesis of various heterocyclic scaffolds. For example, Xu et al. (2013) demonstrated its use in producing 4-amino-2-fluoro-N-methyl-benzamide, showcasing its applicability in creating complex organic molecules which can have various pharmaceutical applications (Xu, Xu, & Zhu, 2013).

Metal-Organic Frameworks (MOFs)

Vizuet et al. (2021) explored the role of 2-fluorobenzoic acid, a related compound, in the formation of rare-earth metal-organic frameworks (MOFs). This research underscores the importance of fluorinated benzoic acids in constructing advanced materials with potential applications in catalysis, gas storage, and separation technologies (Vizuet, Mortensen, Lewis, Wunch, Firouzi, McCandless, & Balkus, 2021).

Biodegradation Studies

Research into the biodegradation of fluorobenzoates by specific microorganisms, as conducted by Boersma et al. (2004), provides insights into the environmental fate of fluorinated compounds. This study is crucial for understanding the ecological impact and potential bioremediation strategies for these substances (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Anticancer Research

Fluorinated benzothiazoles derived from 2-Fluoro-4-methylbenzoic acid have shown potential as anticancer agents. Zhou et al. (2020) synthesized new heterocycle compounds displaying in vitro anticancer activity against human lung cancer cells, indicating the compound's utility in developing novel therapeutic agents (Zhou, Qiu, Zhang, Wang, Dong, & Liu, 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to ensure adequate ventilation, wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Mécanisme D'action

Target of Action

2-Fluoro-4-methylbenzoic acid is a fluorinated building block It’s known that it can cause irritation to the respiratory system .

Mode of Action

As a fluorinated building block, it may participate in various chemical reactions, potentially influencing the properties of the resulting compounds .

Biochemical Pathways

It’s known that fluorinated compounds can influence various biochemical processes due to the unique properties of fluorine .

Result of Action

It’s known that the compound can cause irritation to the respiratory system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-methylbenzoic acid. For instance, the compound can react with air and, when exposed to an ignition source, may burn or explode if confined . Additionally, it’s recommended to ensure adequate ventilation when handling the compound to avoid ingestion and inhalation .

Propriétés

IUPAC Name |

2-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFWHEYHCZRVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371160 | |

| Record name | 2-Fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methylbenzoic acid | |

CAS RN |

7697-23-6 | |

| Record name | 2-Fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

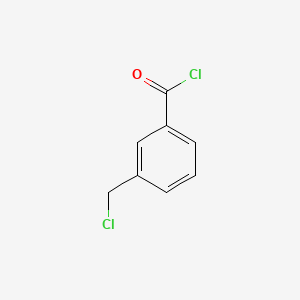

Feasible Synthetic Routes

Q & A

Q1: What is the most efficient method for synthesizing 2-fluoro-4-methylbenzoic acid according to current research?

A1: A recent study [] describes a multi-step synthesis of 2-fluoro-4-methylbenzoic acid starting from 2-bromo-5-methylaniline. This method involves diazotization, cyanidation, and hydrolysis reactions. The researchers optimized each step for improved yield and purity, achieving an overall yield of 35% and a purity of 99.185% (HPLC). []

Q2: What are the advantages of the synthetic method described in the research paper?

A2: The research highlights several advantages of the described synthetic route for 2-fluoro-4-methylbenzoic acid:

- Readily available starting materials: The synthesis utilizes 2-bromo-5-methylaniline as a starting material, which is readily available. []

- Mild reaction conditions: The reaction conditions used in the synthesis are relatively mild, making it easier to control the reaction and minimize side products. []

- Cost-effectiveness: The use of readily available materials and mild reaction conditions contributes to the cost-effectiveness of this synthetic method. []

- Suitability for industrial production: The simplicity and scalability of the process makes it potentially suitable for industrial production of 2-fluoro-4-methylbenzoic acid. []

Q3: How was the structure of the synthesized 2-fluoro-4-methylbenzoic acid confirmed?

A3: The researchers confirmed the structure of the synthesized 2-fluoro-4-methylbenzoic acid using ¹H NMR (proton nuclear magnetic resonance) spectroscopy and MS (mass spectrometry). [] These techniques provide detailed information about the compound's structure and molecular weight, verifying its successful synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)

![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)